
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six methyl groups attached to a bipyridine core, which imparts distinct chemical and physical properties.
準備方法
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the appropriate bipyridine precursor
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and advanced purification techniques to meet the demand for high-quality material.
化学反応の分析
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the bipyridine core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are often carried out in solvents such as dichloromethane or ethanol under controlled temperatures.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups onto the bipyridine core.
科学的研究の応用
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science applications.
Biology: In biological research, it can be used as a probe or marker due to its fluorescent properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium exerts its effects involves interactions with molecular targets and pathways, including:
Molecular Targets: The compound can interact with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it may interact with cellular components, influencing processes such as signal transduction and enzyme activity.
類似化合物との比較
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridin-1-ium can be compared with other similar compounds, such as:
3,3’-diamino-2,2’,4.4’.6.6’-hexamethyl-1,1’-biphenyl: This compound has a similar bipyridine core but with amino groups instead of methyl groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with multiple methyl groups, but with a different core structure.
Hexamethylbenzene: A simpler aromatic compound with six methyl groups attached to a benzene ring.
特性
CAS番号 |
48172-93-6 |
|---|---|
分子式 |
C16H22N2+2 |
分子量 |
242.36 g/mol |
IUPAC名 |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C16H22N2/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16/h7-10H,1-6H3/q+2 |
InChIキー |
GCJVBHWAMIADIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



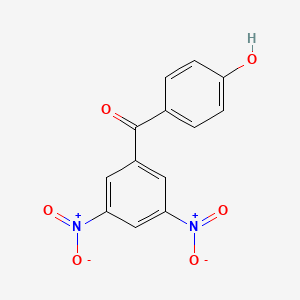
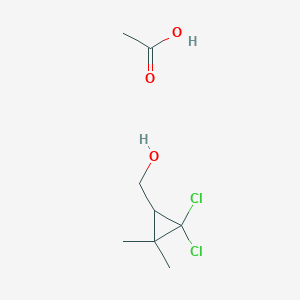
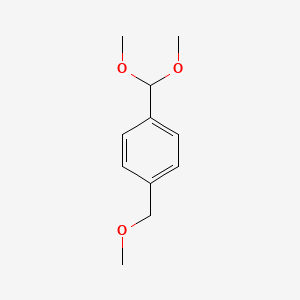
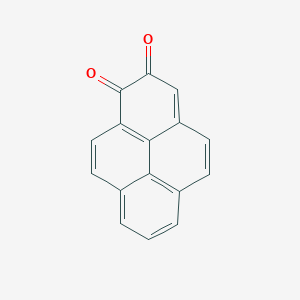
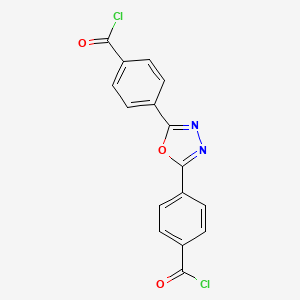
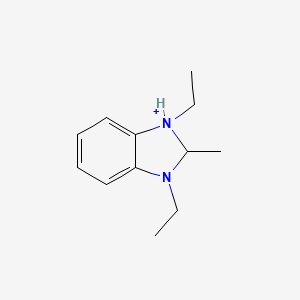
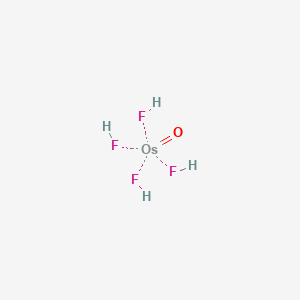

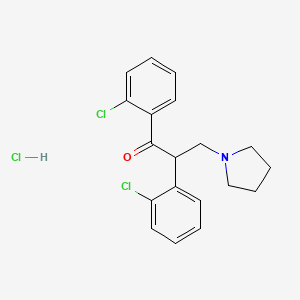



![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
